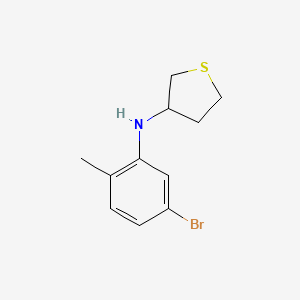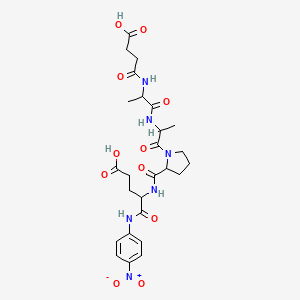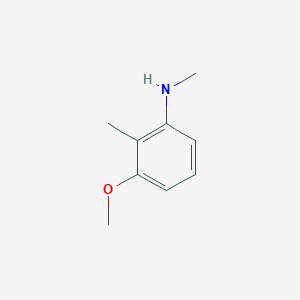
zinc;1,3-dimethylbenzene-5-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dimethylbenzene-5-ide;iodide typically involves the reaction of zinc with 1,3-dimethylbenzene in the presence of an iodide source. One common method is to react zinc dust with 1,3-dimethylbenzene and iodine under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;1,3-dimethylbenzene-5-ide;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different functional groups.
Applications De Recherche Scientifique
Zinc;1,3-dimethylbenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving zinc’s role in biological systems, including enzyme function and cellular processes.
Medicine: Research into its potential therapeutic applications, such as antimicrobial properties or as a precursor for drug development, is ongoing.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and properties.
Mécanisme D'action
The mechanism by which zinc;1,3-dimethylbenzene-5-ide;iodide exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc can act as a Lewis acid, facilitating reactions by stabilizing negative charges or activating substrates. The 1,3-dimethylbenzene moiety can participate in aromatic substitution reactions, while the iodide ion can act as a leaving group in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;1,2-dimethylbenzene-5-ide;iodide
- Zinc;1,4-dimethylbenzene-5-ide;iodide
- Zinc;1,3-dimethylbenzene-5-ide;bromide
Uniqueness
Zinc;1,3-dimethylbenzene-5-ide;iodide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its 1,2- and 1,4-dimethylbenzene counterparts.
Propriétés
Formule moléculaire |
C8H9IZn |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
zinc;1,3-dimethylbenzene-5-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BSYFSJQVIZBAMI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C[C-]=C1)C.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



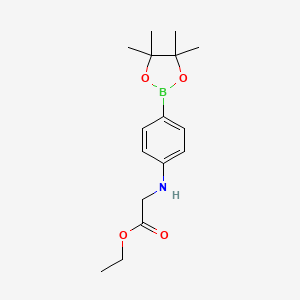
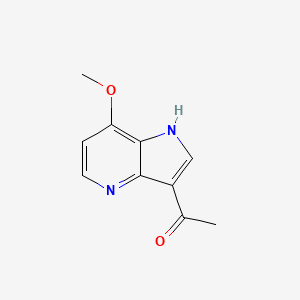
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
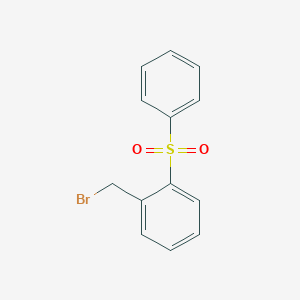



![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

